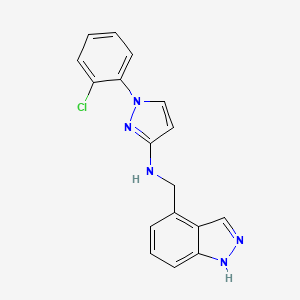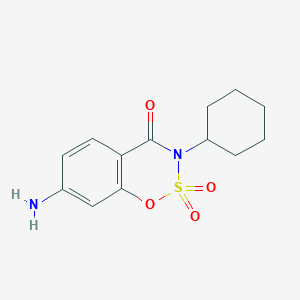
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been of particular interest to researchers. In
Wirkmechanismus
The mechanism of action of 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been extensively studied by researchers. This compound has been shown to act as an inhibitor of protein kinase. Specifically, it has been shown to inhibit the activity of protein kinase B (PKB/Akt) and protein kinase C (PKC).
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been shown to have a variety of biochemical and physiological effects. Some of the effects of this compound include:
1. Anti-cancer properties: This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Vasodilatory effects: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been shown to have vasodilatory effects and improve blood flow.
3. Modulation of neuronal activity: This compound has been studied for its potential to modulate neuronal activity and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent inhibitor of protein kinase: This compound has been shown to be a potent inhibitor of protein kinase, which makes it useful for studying the role of protein kinase in various biological processes.
2. Wide range of applications: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been shown to have a wide range of applications in scientific research, including cancer research, neuroscience research, and cardiovascular research.
Some of the limitations of this compound include:
1. Potentially toxic: This compound has been shown to be potentially toxic, which can limit its use in certain experiments.
2. Limited solubility: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine. Some of these directions include:
1. Development of analogs: Researchers can develop analogs of this compound to improve its solubility and reduce its toxicity.
2. Further studies on its mechanism of action: Researchers can conduct further studies on the mechanism of action of this compound to better understand its effects on biological processes.
3. Clinical trials: Clinical trials can be conducted to study the potential therapeutic applications of this compound in humans.
Synthesemethoden
The synthesis of 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine involves a multi-step process that has been extensively studied by researchers. The first step involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorobenzaldehyde hydrazone. This intermediate is then reacted with 4-bromoacetophenone to form 1-(2-chlorophenyl)-3-(4-bromo-phenyl)-2-propen-1-one. The final step involves the reaction of this intermediate with 4-(1H-indazol-4-ylmethyl)pyrazole-3-amine to form 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been of particular interest to researchers. Some of the scientific research applications of this compound include:
1. Cancer Research: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been shown to have anti-cancer properties. This compound has been studied for its potential to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neuroscience Research: This compound has been shown to have potential applications in neuroscience research. It has been studied for its potential to modulate neuronal activity and improve cognitive function.
3. Cardiovascular Research: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been studied for its potential to improve cardiovascular function. This compound has been shown to have vasodilatory effects and improve blood flow.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5/c18-14-5-1-2-7-16(14)23-9-8-17(22-23)19-10-12-4-3-6-15-13(12)11-20-21-15/h1-9,11H,10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVQNIWQSHWVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)NCC3=C4C=NNC4=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide](/img/structure/B7431179.png)


![tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate](/img/structure/B7431189.png)
![N-[6-(cyclopropanecarbonylamino)spiro[3.3]heptan-2-yl]quinoline-2-carboxamide](/img/structure/B7431199.png)
![1-(carbamoylamino)-N-methyl-N-[1-[4-(2-methylpropyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7431219.png)
![5-Bromo-6-[4-(2-hydroxyethoxy)anilino]pyridine-3-carbonitrile](/img/structure/B7431222.png)
![5-[[6-(5-Chlorothiophen-2-yl)pyridazin-3-yl]amino]-1,3-dimethylbenzimidazol-2-one](/img/structure/B7431241.png)
![1-[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]-3-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]urea](/img/structure/B7431243.png)
![5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7431251.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7431253.png)
![N-propan-2-yl-4-[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7431260.png)
![N-ethyl-1-[4-[(3-methoxyphenyl)methyl]-5-(1H-pyrrol-2-yl)-1,2,4-triazol-3-yl]pyrrolidine-3-sulfonamide](/img/structure/B7431267.png)
![4-[[4-(4-bromophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7431276.png)